3,4-dimethoxy-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide
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Overview
Description
3,4-DIMETHOXY-N-(2-OXO-2H-1,3-BENZOXATHIOL-5-YL)BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzene ring substituted with methoxy groups and a sulfonamide group, along with a benzoxathiol moiety. The unique structure of this compound makes it an interesting subject for study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIMETHOXY-N-(2-OXO-2H-1,3-BENZOXATHIOL-5-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the benzoxathiol ring and the introduction of the sulfonamide group. Common synthetic routes may include:
Formation of Benzoxathiol Moiety: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Formation of Sulfonamide Group: The sulfonamide group can be introduced through the reaction of an amine with a sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-DIMETHOXY-N-(2-OXO-2H-1,3-BENZOXATHIOL-5-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug development or biochemical studies.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits pharmacological activity.
Industry: It may be used in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 3,4-DIMETHOXY-N-(2-OXO-2H-1,3-BENZOXATHIOL-5-YL)BENZENE-1-SULFONAMIDE would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It could interact with cellular receptors, modulating their activity.
Pathway Modulation: The compound may affect biochemical pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzenesulfonamide: Similar structure but lacks the benzoxathiol moiety.
N-(2-Oxo-2H-1,3-benzoxathiol-5-yl)benzenesulfonamide: Similar structure but lacks the methoxy groups.
Uniqueness
The presence of both methoxy groups and the benzoxathiol moiety in 3,4-DIMETHOXY-N-(2-OXO-2H-1,3-BENZOXATHIOL-5-YL)BENZENE-1-SULFONAMIDE makes it unique compared to other similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H13NO6S2 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
3,4-dimethoxy-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H13NO6S2/c1-20-11-6-4-10(8-13(11)21-2)24(18,19)16-9-3-5-12-14(7-9)23-15(17)22-12/h3-8,16H,1-2H3 |
InChI Key |
IVFLISRQDRFDEE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=O)S3)OC |
Origin of Product |
United States |
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